N-(4-{[(5-butyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]acetyl}phenyl)acetamide
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Overview
Description
N~1~-(4-{2-[(5-BUTYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL)SULFANYL]ACETYL}PHENYL)ACETAMIDE is a complex organic compound with a molecular formula of C24H27N5O2S and a molecular weight of 449.6 g/mol. This compound is part of the [1,2,4]triazino[5,6-b]indole family, which is known for its wide range of biological activities and medicinal applications .
Preparation Methods
This is typically achieved through the condensation of tert-butyl-substituted isatins with benzene-1,2-diamine or thiosemicarbazide . The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as hydrochloric acid or sulfuric acid to facilitate the reaction .
Chemical Reactions Analysis
N~1~-(4-{2-[(5-BUTYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL)SULFANYL]ACETYL}PHENYL)ACETAMIDE undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and halogenating agents for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used but often include derivatives with enhanced biological activity .
Scientific Research Applications
This compound has significant applications in scientific research, particularly in medicinal chemistry. It has been reported to exhibit potent antimalarial, antidepressant, and antileishmanial activities . Additionally, it serves as a DNA intercalating agent with antiviral and cytotoxic properties .
Mechanism of Action
The mechanism of action of N1-(4-{2-[(5-BUTYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL)SULFANYL]ACETYL}PHENYL)ACETAMIDE involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites on these targets, inhibiting their activity and leading to therapeutic effects . The pathways involved often include the inhibition of DNA synthesis and the induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar compounds to N1-(4-{2-[(5-BUTYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL)SULFANYL]ACETYL}PHENYL)ACETAMIDE include other [1,2,4]triazino[5,6-b]indole derivatives and indolo[2,3-b]quinoxalines . These compounds share similar biological activities but differ in their specific molecular structures and substituents.
Properties
Molecular Formula |
C23H23N5O2S |
---|---|
Molecular Weight |
433.5 g/mol |
IUPAC Name |
N-[4-[2-[(5-butyl-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]acetyl]phenyl]acetamide |
InChI |
InChI=1S/C23H23N5O2S/c1-3-4-13-28-19-8-6-5-7-18(19)21-22(28)25-23(27-26-21)31-14-20(30)16-9-11-17(12-10-16)24-15(2)29/h5-12H,3-4,13-14H2,1-2H3,(H,24,29) |
InChI Key |
BOVPTCCZOWPLIQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN1C2=CC=CC=C2C3=C1N=C(N=N3)SCC(=O)C4=CC=C(C=C4)NC(=O)C |
Origin of Product |
United States |
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